
(R)-3-aminohexanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-aminohexanoic acid hydrochloride is a chiral amino acid derivative with a specific configuration denoted by the ® prefix
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-aminohexanoic acid hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the use of chiral auxiliaries or enzymes to selectively produce the ®-enantiomer. The reaction conditions often include mild temperatures and pH adjustments to optimize yield and purity .
Industrial Production Methods
Industrial production of ®-3-aminohexanoic acid hydrochloride may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
®-3-aminohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amino group to a nitro or nitrile group using oxidizing agents.
Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction typically produces primary amines .
Scientific Research Applications
®-3-aminohexanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ®-3-aminohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-3-aminohexanoic acid hydrochloride: The enantiomer of ®-3-aminohexanoic acid hydrochloride, with different biological activity and properties.
Lysine hydrochloride: Another amino acid derivative with similar structural features but different applications and properties
Uniqueness
®-3-aminohexanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it valuable in applications requiring high enantioselectivity and specificity .
Properties
Molecular Formula |
C6H14ClNO2 |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(3R)-3-aminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m1./s1 |
InChI Key |
UGGBHZGUSDAGRJ-NUBCRITNSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)O)N.Cl |
Canonical SMILES |
CCCC(CC(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


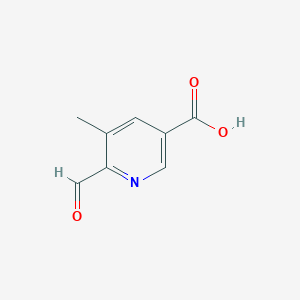
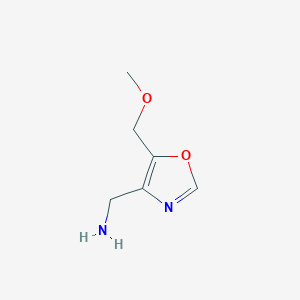
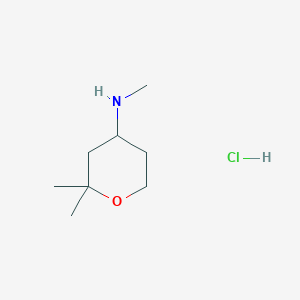
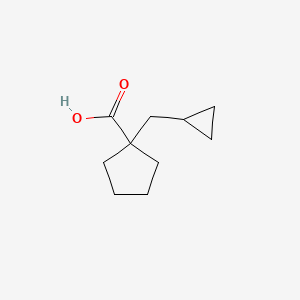
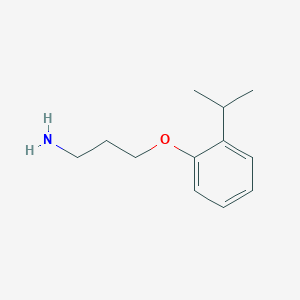
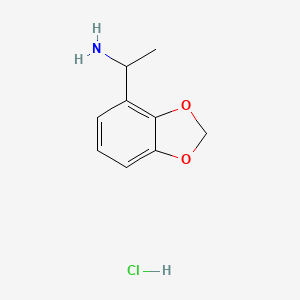
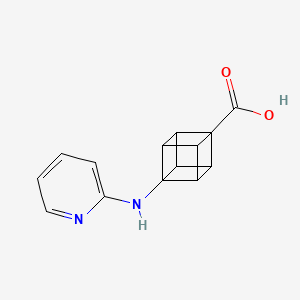
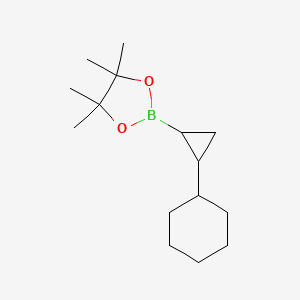
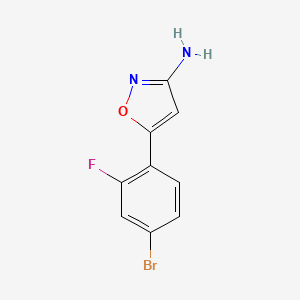
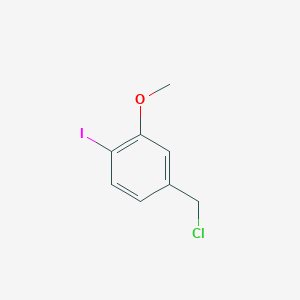

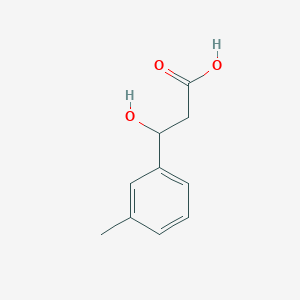
![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)
![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
